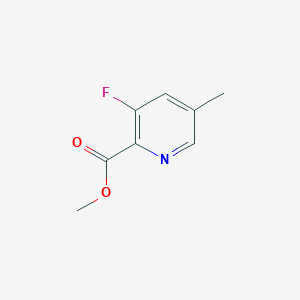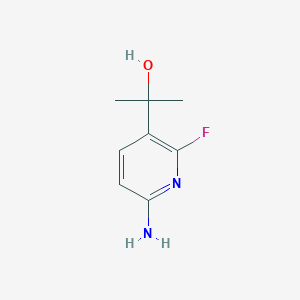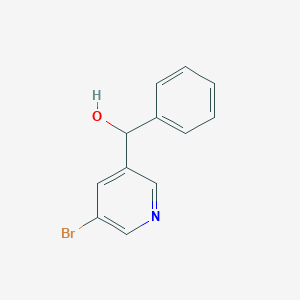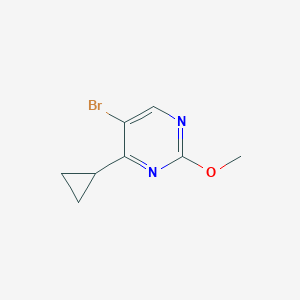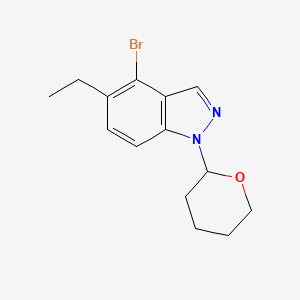
4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound with the molecular formula C10H15BrN2O. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:
Ethylation: The ethyl group is introduced via alkylation, often using ethyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Pyran Ring Formation: The tetrahydro-2H-pyran-2-yl group is introduced through a cyclization reaction, typically involving the reaction of a suitable diol with an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, K2CO3, DMF (dimethylformamide)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Uniqueness
4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the tetrahydro-2H-pyran-2-yl moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .
Eigenschaften
Molekularformel |
C14H17BrN2O |
|---|---|
Molekulargewicht |
309.20 g/mol |
IUPAC-Name |
4-bromo-5-ethyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C14H17BrN2O/c1-2-10-6-7-12-11(14(10)15)9-16-17(12)13-5-3-4-8-18-13/h6-7,9,13H,2-5,8H2,1H3 |
InChI-Schlüssel |
UOENEOWQRWGNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


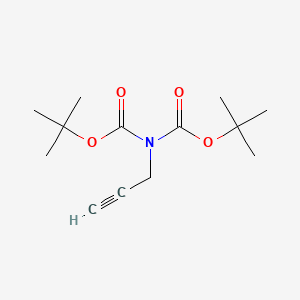

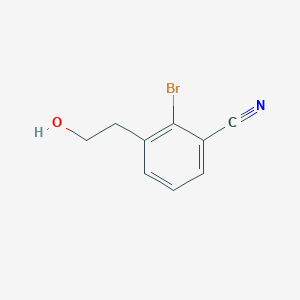
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
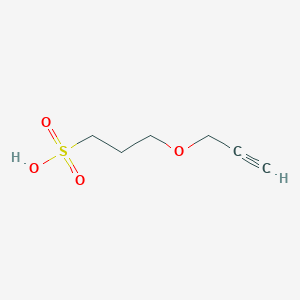
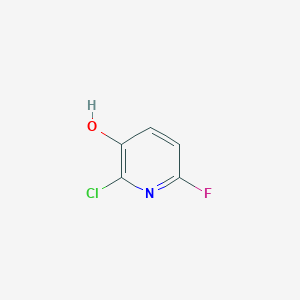
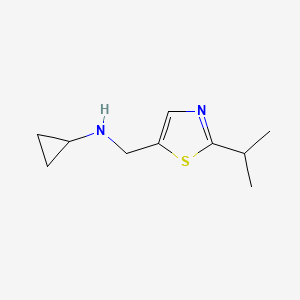
![[(Pyridin-3-yl)ethynyl]boronic acid](/img/structure/B13977626.png)
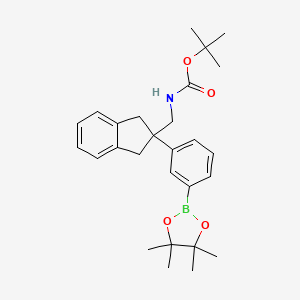
![Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13977630.png)
